N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone derivative featuring a cyclopropyl-substituted pyrimidine moiety linked via a methylacetamide bridge. The cyclopropyl group on the pyrimidine ring may enhance metabolic stability and target selectivity compared to bulkier or polar substituents in related compounds .
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-17(19-8-13-7-16(12-5-6-12)21-10-20-13)9-23-11-22-15-4-2-1-3-14(15)18(23)25/h1-4,7,10-12H,5-6,8-9H2,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBQGYAORYTPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted pyrimidine, the cyclopropyl group is introduced through a cyclopropanation reaction.
Quinazolinone Synthesis: The quinazolinone moiety is synthesized separately, often starting from anthranilic acid derivatives, which undergo cyclization and oxidation to form the quinazolinone structure.
Coupling Reaction: The pyrimidine and quinazolinone intermediates are then coupled via an acetamide linkage. This step typically involves the use of coupling reagents such as carbodiimides under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to scale up the process. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and minimize by-products.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, disrupting metabolic pathways and leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
- Substituent Impact on Yield: Electron-withdrawing groups (e.g., nitro in 11r , 47.9% yield) generally reduce reaction efficiency compared to electron-donating groups (e.g., benzo[d][1,3]dioxol-5-yl in 11t, 68.8% yield).
- Melting Points : High melting points (≥300°C) in styryl-substituted analogs (11s , 11t ) suggest strong crystalline packing, whereas polar groups (e.g., hydroxy in 4d ) reduce melting points .
Anticancer Activity:
- Styryl-substituted derivatives (e.g., 11s, 11t) induce apoptosis via mitochondrial pathways, with IC₅₀ values in the micromolar range . The target compound’s pyrimidine moiety may enhance kinase inhibition (e.g., EGFR or VEGFR), a common mechanism for quinazolinones .
- Compound 11m (4-methoxyphenyl side chain) exhibits moderate activity (29.54% yield), suggesting methoxy groups may reduce potency compared to halogens or heterocycles .
Antimicrobial Activity:
- Chlorinated derivatives (e.g., 2-(6-chloro...acetamide ) show potent InhA inhibition (MIC < 1 µg/mL against M. tuberculosis). The target compound’s cyclopropyl group may improve membrane penetration but requires validation against bacterial targets .
Anti-inflammatory Activity:
- Hybrid pharmacophore derivatives (e.g., COX-2 Inhibitor ) demonstrate selective COX-2 inhibition (IC₅₀ = 116.73 mmol/kg) with reduced ulcerogenicity. The target compound’s pyrimidine ring could similarly modulate COX-2 affinity .
Pharmacokinetic and Toxicity Profiles
- Hexahydrophthalimide derivatives (e.g., Compound 2 ) exhibit favorable BBB permeability and antioxidant activity (DPPH assay), attributed to their lipophilic acetamide side chains. The cyclopropyl group in the target compound may further optimize logP values for CNS targeting .
Biological Activity
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound features a pyrimidine ring fused with a quinazolinone moiety, linked via an acetamide group. The cyclopropyl substituent adds to its complexity, influencing both its chemical reactivity and biological properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrimidine Ring : Starting from a substituted pyrimidine precursor, the cyclopropyl group is introduced.
- Synthesis of Quinazolinone : This moiety is synthesized from anthranilic acid derivatives through cyclization and oxidation.
- Coupling Reaction : The final step involves coupling the pyrimidine and quinazolinone intermediates using coupling reagents under controlled conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies involving various bacterial strains, the compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria and fungi .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| MRSA | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines by disrupting metabolic pathways through enzyme inhibition or receptor binding. Its mechanism may involve intercalation into DNA, affecting gene expression and cellular functions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic processes in pathogens or cancer cells.
- Receptor Binding : It may modulate signaling pathways by binding to specific receptors.
- DNA Interaction : Potential intercalation into DNA suggests a mechanism for disrupting replication and transcription processes.
Comparative Studies
When compared to similar compounds, such as N-((6-phenylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, the presence of the cyclopropyl group in this compound appears to enhance its biological activity. Studies show that modifications in substituents can significantly impact the efficacy against various pathogens.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-((6-cyclopropylpyrimidin-4-yl)methyl)... | High | Moderate |
| N-((6-phenylpyrimidin-4-yl)methyl)... | Moderate | Low |
| N-((6-methylpyrimidin-4-yl)methyl)... | Low | Low |
Q & A
Basic: What are the key steps for synthesizing N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, and how is structural purity ensured?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine and quinazolinone cores. For analogs:
- Step 1: Cyclopropyl group introduction via nucleophilic substitution on 6-chloropyrimidine intermediates using cyclopropylmagnesium bromide under anhydrous conditions .
- Step 2: Acetamide coupling via a carbodiimide-mediated reaction between the pyrimidine-methylamine intermediate and 4-oxoquinazolin-3-yl acetic acid .
- Purification: Column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization from ethanol/water mixtures .
- Characterization:
Basic: How can researchers profile the compound’s pharmacological activity in vitro?
Methodological Answer:
- Enzyme Inhibition Assays:
- Use recombinant kinases (e.g., EGFR, VEGFR) in ATP-competitive assays with fluorescence-based ADP-Glo™ kits. IC₅₀ values are calculated from dose-response curves (0.1–100 µM) .
- Cytotoxicity Screening:
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure. Compare EC₅₀ values to reference inhibitors (e.g., doxorubicin) .
- Data Interpretation:
- Normalize results to controls and use software (e.g., GraphPad Prism) for nonlinear regression analysis .
Advanced: How can structural modifications optimize bioactivity while minimizing off-target effects?
Methodological Answer:
- SAR Strategy:
- Core Modifications: Replace cyclopropyl with other small rings (e.g., azetidine) to probe steric effects .
- Substituent Analysis: Introduce electron-withdrawing groups (e.g., -CF₃) on the quinazolinone ring to enhance kinase binding .
- Example SAR Table:
| Substituent (R) | EGFR IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| Cyclopropyl | 12 ± 1.2 | 8.5 |
| Azetidinyl | 18 ± 2.1 | 12.3 |
| -CF₃ | 9 ± 0.8 | 6.2 |
- Off-Target Screening: Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to assess selectivity .
Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Experimental Variables:
- Computational Validation:
Advanced: What strategies identify the compound’s mechanism of action when primary targets are unknown?
Methodological Answer:
- Chemoproteomics:
- Use immobilized compound probes for pull-down assays in cell lysates, followed by LC-MS/MS identification of bound proteins .
- Transcriptomic Profiling:
- RNA-seq analysis (e.g., Illumina NovaSeq) of treated vs. untreated cells to map pathway enrichment (e.g., KEGG, GO) .
- Phenotypic Screening:
- High-content imaging to track cellular responses (e.g., apoptosis, cell cycle arrest) .
Advanced: Which methodologies improve ADMET properties without compromising potency?
Methodological Answer:
- Solubility Enhancement:
- Co-crystallization with cyclodextrins or formulation as nanosuspensions (e.g., wet milling) .
- Metabolic Stability:
- Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Introduce deuterium at labile sites to block CYP450 oxidation .
- Toxicity Mitigation:
- AMES testing (TA98/TA100 strains) and hERG channel inhibition assays (patch-clamp) .
Advanced: How can computational models predict regioselectivity in chemical reactions involving this compound?
Methodological Answer:
- DFT Calculations:
- Reaction Pathway Mapping:
- Simulate intermediates (e.g., Meisenheimer complexes) in thioacetamide substitution reactions using NWChem .
Advanced: What analytical techniques resolve stability issues under physiological conditions?
Methodological Answer:
- Forced Degradation Studies:
- Expose to pH 1–13 buffers (37°C, 24h) and monitor degradation via UPLC-PDA. Identify products using HRMS/MS .
- Solid-State Stability:
- Perform PXRD to detect polymorphic transitions under accelerated humidity (40°C/75% RH) .
Basic: What functional groups dictate reactivity, and how are they protected during synthesis?
Methodological Answer:
- Reactive Sites:
- Quinazolinone carbonyl (electrophilic), pyrimidine NH (nucleophilic) .
- Protection Strategies:
- Carbonyl: Convert to ketal using ethylene glycol/PPTS .
- Amine: Boc-protection (di-tert-butyl dicarbonate, DMAP catalyst) .
Advanced: How are in vivo efficacy models selected for this compound?
Methodological Answer:
- Xenograft Models:
- Use immunodeficient mice (e.g., NOD/SCID) implanted with patient-derived tumors. Dose orally (10–50 mg/kg, qd) for 21 days; measure tumor volume via caliper .
- Pharmacodynamic Markers:
- Quantify phosphorylated EGFR in tumor biopsies using ELISA or IHC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
